molecular formula C13H8O3 B14262386 5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione CAS No. 137495-56-8

5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione

Cat. No.: B14262386
CAS No.: 137495-56-8
M. Wt: 212.20 g/mol
InChI Key: GPBJKGBBBLFPPG-UHFFFAOYSA-N
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Description

5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione is a complex organic compound with a unique structure that includes a fused furan ring and a methano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione typically involves the annulation of naphthols with various reagents. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

    Dihydronaphthofurans: These compounds share a similar fused ring structure and exhibit comparable chemical properties.

    Methanonaphthalenes: These compounds have a similar methano bridge but differ in their ring systems.

Uniqueness

5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione is unique due to its specific combination of a furan ring and a methano bridge, which imparts distinct chemical and biological properties .

Properties

CAS No.

137495-56-8

Molecular Formula

C13H8O3

Molecular Weight

212.20 g/mol

IUPAC Name

6-oxatetracyclo[9.2.1.02,10.04,8]tetradeca-2,4(8),9,12-tetraene-5,7-dione

InChI

InChI=1S/C13H8O3/c14-12-10-4-8-6-1-2-7(3-6)9(8)5-11(10)13(15)16-12/h1-2,4-7H,3H2

InChI Key

GPBJKGBBBLFPPG-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=CC4=C(C=C23)C(=O)OC4=O

Origin of Product

United States

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